![molecular formula C23H16F3N3O B2914281 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one CAS No. 692287-93-7](/img/structure/B2914281.png)

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

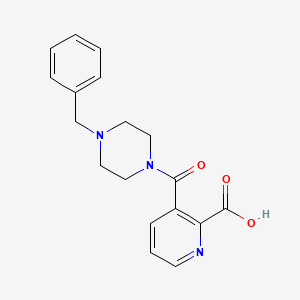

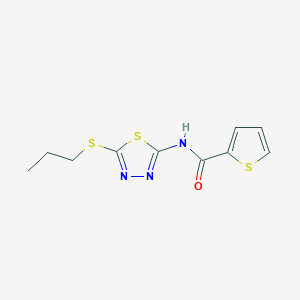

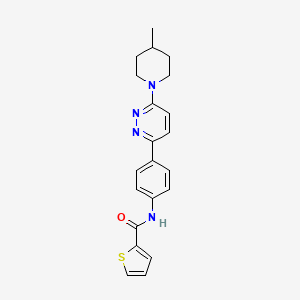

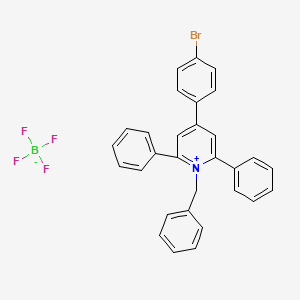

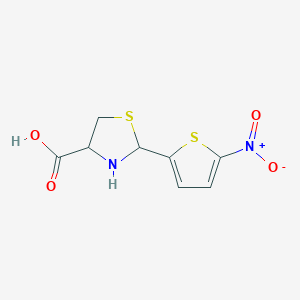

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

DNA Binding and Anticancer Activity

Benzimidazole compounds have been synthesized and tested for their DNA binding capabilities and cytotoxic effects against cancer cell lines. These compounds, including copper(II) complexes containing benzimidazole Schiff base ligands, show significant inhibitory effects on cancer cell proliferation through DNA intercalation and apoptosis induction, demonstrating potential as anticancer agents (Paul et al., 2015).

Anion Transport

Benzimidazole derivatives have also been identified as effective mediators in anion transport. Modification of benzimidazole structures with electron-withdrawing groups like trifluoromethyl has resulted in a substantial increase in anionophoric activity. This suggests applications in designing new materials for ion transport and related technologies (Peng et al., 2016).

Fluorescent Chemosensors

Further research into benzimidazole derivatives has led to the development of fluorescent chemosensors for metal ions. These chemosensors exhibit high selectivity and sensitivity towards specific ions like Al3+, making them useful for environmental monitoring and biochemical applications (Shree et al., 2019).

Antioxidant Activities

Silver(I) complexes with benzimidazole ligands have been synthesized and studied for their DNA-binding properties and antioxidant activities. These complexes show promise as potential therapeutic agents due to their ability to scavenge free radicals and protect against oxidative stress (Wu et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing benzimidazole units have been designed for use in organic light-emitting diodes. These molecules, which combine electron-transporting and hole-transporting functionalities, have shown to enhance the performance of OLEDs, suggesting their utility in developing more efficient electronic display technologies (Ge et al., 2008).

Self-Aggregation and Gelation

Some benzimidazole derivatives exhibit unique self-aggregation properties leading to gelation. This behavior is influenced by hydrogen bonding and π–π stacking interactions, offering insights into the design of novel materials with tunable physical properties (Sahay & Ghalsasi, 2019).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

Please consult with a professional chemist or a reliable source for accurate information.

properties

IUPAC Name |

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c24-23(25,26)17-7-9-18(10-8-17)27-14-13-22(30)16-5-11-19(12-6-16)29-15-28-20-3-1-2-4-21(20)29/h1-15,27H/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDQGOIJNHEHEE-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)C=CNC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)/C=C/NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)

![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)

![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)